2,3-Dimethylphenylthiourea CAS number and properties
2,3-Dimethylphenylthiourea CAS number and properties
An In-depth Technical Guide to 2,3-Dimethylphenylthiourea
This technical guide provides a comprehensive overview of 2,3-Dimethylphenylthiourea, including its chemical properties, synthesis, and potential biological activities based on the broader class of thiourea derivatives. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2,3-Dimethylphenylthiourea, with the CAS number 55752-58-4, is an organic compound belonging to the thiourea family.[1][2][3] Thioureas are characterized by the presence of a central thiocarbonyl group bonded to two amino groups. The structure of 2,3-Dimethylphenylthiourea includes a 2,3-dimethylphenyl substituent on one of the amino groups.
Table 1: Physicochemical Properties of 2,3-Dimethylphenylthiourea
| Property | Value | Reference |
| CAS Number | 55752-58-4 | [1][2][3] |
| Molecular Formula | C9H12N2S | [1][2][4][5] |
| Molecular Weight | 180.27 g/mol | [2][6] |
| IUPAC Name | (2,3-dimethylphenyl)thiourea | [2] |
| Synonyms | 1-(2,3-dimethylphenyl)thiourea, N-(2,3-Dimethylphenyl)-thiourea | [2][5] |
| Purity | Commercially available at ≥97% or >95% | [4][7] |
Synthesis
The synthesis of N,N'-disubstituted thioureas, including dimethylphenylthiourea derivatives, is typically a straightforward process.[9] The most common method involves the nucleophilic addition of an amine to an isothiocyanate.[9][10]
A general synthetic pathway can be described as follows:
-
Reaction of a dimethylphenyl isothiocyanate with a primary amine.
-
Reaction of a dimethylaniline with an appropriate isothiocyanate.
These reactions are generally carried out in a suitable organic solvent, such as acetone or ethanol.[9]
Biological Activity and Potential Applications
Thiourea derivatives are a well-studied class of compounds with a broad spectrum of biological activities.[10][11] While specific studies on 2,3-Dimethylphenylthiourea are limited, the activities of related analogs suggest its potential in various therapeutic areas.
Table 2: Potential Biological Activities of Thiourea Derivatives
| Activity | Mechanism of Action / Assay | Reference |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid pathway. | [9] |
| Antioxidant | Scavenging of free radicals, commonly measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. | [9][10] |
| Antidiabetic | Inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. | [10][12] |
| Antiviral | For some analogs, suppression of Hepatitis B Virus (HBV) DNA levels and reduction of viral antigen secretion. | [10] |
| Antibacterial | Activity against various Gram-positive and Gram-negative bacteria. | [11] |
| Anticancer | Investigated for potential in cancer therapy. | [10][11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of thiourea derivatives are crucial for reproducible research. Below are generalized protocols for common assays based on literature for this class of compounds.
General Synthesis of a Dimethylphenylthiourea Derivative
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate dimethylaniline and an isothiocyanate in a suitable solvent (e.g., acetone or ethanol).
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure thiourea derivative.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.[9]
-
Sample Preparation: Prepare a series of dilutions of the test compound (2,3-Dimethylphenylthiourea) in the same solvent. A known antioxidant, such as ascorbic acid, is used as a positive control.[9]
-
Reaction: Mix the DPPH solution with the test compound dilutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
α-Glucosidase Inhibition Assay (Antidiabetic Activity)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer).[10]
-
Inhibitor Addition: Add various concentrations of the test compound to the mixture and pre-incubate with the enzyme.[10]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[10]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).[10]
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[10]
-
Measurement: Quantify the amount of p-nitrophenol released by measuring the absorbance at 405 nm. Acarbose is typically used as a positive control.[10]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Toxicology and Safety
Thiourea derivatives can exhibit significant toxicity. For instance, a safety data sheet for a related compound, phenylthiourea, indicates it is fatal if swallowed, with an oral LD50 of 3 mg/kg in rats.[8] A safety data sheet for 2,3-Dimethylphenylthiourea states that it is fatal if swallowed and may cause an allergic skin reaction.
Standard safety precautions when handling 2,3-Dimethylphenylthiourea should include:
-
Working in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoiding inhalation of dust and contact with skin and eyes.[8]
-
Preventing ingestion. In case of swallowing, immediate medical attention is required.[8]
-
Handling in accordance with good industrial hygiene and safety practices.[8]
Conclusion
2,3-Dimethylphenylthiourea is a member of the versatile thiourea class of compounds. While specific research on this particular derivative is not extensive, the known synthesis methods and broad biological activities of related thioureas make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers should proceed with appropriate safety measures due to the potential toxicity of this class of compounds.
References
- 1. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2,3-Dimethylphenyl)thiourea | C9H12N2S | CID 4036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-DIMETHYLPHENYLTHIOUREA | 55752-58-4 [chemicalbook.com]
- 4. biocompare.com [biocompare.com]
- 5. N-(2,3-DIMETHYLPHENYL)THIOUREA [chemicalbook.com]
- 6. (2,3-DIMETHYL-PHENYL)-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. thoreauchem.com [thoreauchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
